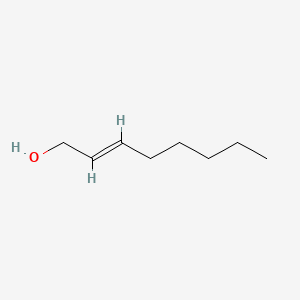

Oct-2-en-1-ol

Description

Structure

3D Structure

Properties

CAS No. |

22104-78-5 |

|---|---|

Molecular Formula |

C8H16O |

Molecular Weight |

128.21 g/mol |

IUPAC Name |

oct-2-en-1-ol |

InChI |

InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h6-7,9H,2-5,8H2,1H3 |

InChI Key |

AYQPVPFZWIQERS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC=CCO |

density |

0.847-0.853 |

physical_description |

Clear colourless liquid; Meaty, roasted aroma |

solubility |

Soluble in hexane, triacetin; Insoluble in water Soluble (in ethanol) |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Profiling and Analytical Methodologies of Oct-2-en-1-ol

Executive Summary

Oct-2-en-1-ol (C₈H₁₆O) is a medium-chain primary allylic fatty alcohol. Presenting as a clear, colorless liquid with a distinct olfactory profile ranging from sweet floral to roasted and meaty, it is a critical volatile organic compound (VOC) found naturally in fungi, fruits, and plants [[1]](). Beyond its widespread application as a flavoring agent 2, its bifunctional nature—comprising a reactive allylic double bond and a primary hydroxyl group—makes it a highly valuable intermediate in pharmaceutical synthesis, lipid metabolism research, and drug development.

Structural Chemistry & Mechanistic Dynamics

The chemical behavior of this compound is strictly governed by its allylic alcohol moiety (-C=C-CH₂-OH). The proximity of the carbon-carbon double bond to the hydroxyl group lowers the bond dissociation energy of the allylic C-H bonds, making the molecule highly susceptible to targeted oxidation and substitution reactions.

Crucially, the molecule exists in two primary geometric stereoisomers: (2E)-oct-2-en-1-ol (trans) [[3]]() and (2Z)-oct-2-en-1-ol (cis) 1. This stereochemistry significantly alters spatial hindrance, directly impacting receptor binding affinities in biological systems (such as olfactory receptors) and dictating the thermodynamic stability of the compound during high-temperature synthetic refluxing.

Core Physicochemical Properties

The following table synthesizes the quantitative physicochemical data for this compound, establishing the baseline parameters required for formulation and synthetic planning.

| Property | Value | Mechanistic Implication |

| Molecular Formula | C₈H₁₆O | Defines the medium-chain fatty alcohol structure. |

| Molecular Weight | 128.21 g/mol | Optimal for small-molecule drug design (Lipinski's Rule of 5 compliant). |

| Boiling Point | 85–89 °C (@ 11-13 mmHg) ~188 °C (@ 760 mmHg) | High volatility at standard pressure; requires controlled distillation. |

| Density | 0.838 – 0.858 g/mL (@ 25 °C) | Lighter than water, dictates phase separation behavior in extractions. |

| Refractive Index | 1.437 – 1.457 (@ 20 °C) | Useful for rapid purity checks via refractometry. |

| Partition Coefficient (XLogP3) | 2.5 | Indicates moderate lipophilicity, favorable for cell membrane permeation. |

| Solubility | Insoluble in water; Soluble in ethanol, hexane, and triacetin | Necessitates organic co-solvents or surfactants for aqueous assays. |

| Flash Point | 77.8 °C (Closed Cup) – 85 °C | Combustible liquid; dictates strict fire-safety handling protocols. |

(Data aggregated from PubChem 1, The Good Scents Company 4, and Thermo Fisher Scientific 5)

Experimental Methodologies: Self-Validating Protocols

In advanced drug development, analytical protocols must not merely be a sequence of steps; they must be self-validating systems that prove their own accuracy in real-time.

Chromatographic Resolution of (E)- and (Z)-Isomers via GC-FID

-

Causality: The allylic alcohol is prone to thermal degradation and artifactual isomerization at high injection port temperatures. Furthermore, a polar polyethylene glycol (PEG) column (e.g., DB-WAX) is mandatory because the primary hydroxyl group causes severe peak tailing on non-polar columns due to hydrogen bonding with active silanol sites on the silica tubing.

-

Protocol:

-

Column: DB-WAX (30 m × 0.25 mm, 0.25 µm film).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Injection: Inject 1 µL at a split ratio of 50:1. Critical Step: Maintain the inlet temperature strictly at 220 °C (below the standard 250 °C) to prevent thermal (E)-(Z) interconversion.

-

Oven Program: 60 °C (hold 2 min), ramp at 5 °C/min to 150 °C, then ramp at 20 °C/min to 230 °C (hold 5 min).

-

-

Self-Validation Criteria: The system is only deemed valid if a System Suitability Test (SST) standard yields a chromatographic resolution (

) between the (E) and (Z) isomers of

Thermodynamic LogP Determination (Shake-Flask Method)

-

Causality: The computed XLogP3 of this compound is 2.5 1, indicating moderate lipophilicity essential for ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. The classic shake-flask method is employed, but phases must be mutually pre-saturated to prevent volume shifts during equilibration, which would mathematically skew the partition coefficient.

-

Protocol:

-

Phase Pre-saturation: Vigorously stir n-octanol and aqueous phosphate buffer (pH 7.4) together for 24 hours, then allow complete phase separation.

-

Equilibration: Dissolve exactly 10.0 mg of this compound in 10 mL of the pre-saturated n-octanol. Add 10 mL of the pre-saturated buffer.

-

Agitation: Rotate the flask at a constant 25 °C for 48 hours to ensure thermodynamic equilibrium.

-

Quantification: Centrifuge at 3000 rpm for 15 minutes to break any micro-emulsions. Quantify the concentration in both phases via HPLC-UV at 210 nm.

-

-

Self-Validation Criteria (Mass Balance): The total mass calculated from the aqueous (

) and organic (

Metabolic and Synthetic Pathways

In biological systems and biomimetic synthetic workflows, this compound undergoes sequential oxidation. The primary hydroxyl group is first oxidized to a reactive aldehyde (oct-2-enal), followed by further oxidation to a carboxylic acid (oct-2-enoic acid). Understanding this pathway is critical for predicting pharmacokinetic clearance and designing stable prodrugs.

Caption: Sequential enzymatic oxidation pathway of this compound to oct-2-enoic acid.

Safety, Handling, and Storage

This compound is classified as a combustible liquid and a known skin/eye irritant 5. Due to the allylic double bond, it is sensitive to atmospheric oxygen and UV light, which can induce auto-oxidation or polymerization [[6]]().

-

Handling: Must be handled inside a certified fume hood using nitrile gloves and splash goggles.

-

Storage: Store in tightly sealed, amber glass containers under an inert atmosphere (Argon or Nitrogen) at 2–8 °C to preserve isomeric purity and prevent degradation.

References

-

2-Octen-1-ol, (2Z)- | C8H16O | CID 5364959 Source: PubChem (National Institutes of Health) URL:[Link]

-

2-Octen-1-ol, (2E)- | C8H16O | CID 5318599 Source: PubChem (National Institutes of Health) URL:[Link]

-

2-Octen-1-ol, (2E)- Identity and Synonyms Source: PubChem (National Institutes of Health) URL:[Link]

-

2-octen-1-ol, 22104-78-5 Source: The Good Scents Company URL:[Link]

Sources

- 1. 2-Octen-1-ol, (2Z)- | C8H16O | CID 5364959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Octen-1-ol, (2E)- | C8H16O | CID 5318599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. SID 134992789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-octen-1-ol, 22104-78-5 [thegoodscentscompany.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. Trans-2-octen-1-ol | 18409-17-1 | Benchchem [benchchem.com]

The Natural Occurrence and Biosynthetic Dynamics of Oct-2-en-1-ol in Fungi

A Technical Whitepaper for Mycological Researchers and Drug Development Professionals

Executive Summary

Fungal volatile organic compounds (VOCs) are critical mediators of ecological interactions, pathogenic defense mechanisms, and developmental signaling. Among these, eight-carbon (C8) oxylipins constitute the defining aromatic and functional signature of many Basidiomycota and Ascomycota species. While 1-octen-3-ol (the classic "mushroom alcohol") often dominates mycological literature, its structural isomer, oct-2-en-1-ol (specifically the (E)- and (Z)- stereoisomers), plays an equally vital, yet chemically nuanced, role in fungal biology.

This whitepaper provides an in-depth technical examination of the natural occurrence, biosynthetic causality, and analytical methodologies associated with this compound in fungi.

Biosynthetic Causality: The Fungal Oxylipin Pathway

The production of this compound is not an isolated metabolic anomaly but a downstream consequence of the highly conserved lipoxygenase (LOX) pathway. This pathway is typically triggered by cellular damage, environmental stress, or developmental shifts such as fruiting body formation.

Understanding this pathway is critical for researchers looking to upregulate or suppress specific VOCs during fungal cultivation or biocontrol formulation:

-

Precursor Oxygenation : The pathway initiates with the oxygenation of linoleic acid by a lipoxygenase (LOX) enzyme to form a hydroperoxide intermediate, specifically 10-hydroperoxy-octadecadienoic acid (10-HPODE).

-

Enzymatic Cleavage : Hydroperoxide lyase (HPL), a cytochrome P450 enzyme, cleaves the 10-HPODE intermediate to yield shorter-chain C8 volatiles, primarily oct-2-enal.

-

Terminal Reduction : The final step yielding this compound involves the reduction of oct-2-enal. Biotransformation studies utilizing basidiospores demonstrate that alcohol dehydrogenases (ADHs) and ene-reductases actively reduce oct-2-enal into this compound and octan-1-ol. This enzymatic equilibrium is highly self-regulating; introducing exogenous oct-2-enal to fungal cultures strongly shifts the metabolic equilibrium toward this compound accumulation, highlighting an active aldehydic-cycle.

Biosynthetic pathway of this compound from linoleic acid in fungi.

Ecological Function and Biocontrol Potential

In the context of drug development and agricultural science, this compound serves dual, high-value functions in the fungal ecosphere:

-

Infochemical Signaling : In species like Fomes fomentarius, C8 volatiles including this compound act as highly specific host cues. They attract specialist fungivorous beetles (e.g., Bolitophagus reticulatus) which subsequently aid in the mechanical dispersal of fungal spores.

-

Antifungal & Biocontrol Properties : this compound exhibits potent inhibitory effects against competing pathogens. For example, VOC profiles emitted by the biocontrol fungus Talaromyces purpureogenus—which prominently feature (E)-oct-2-en-1-ol—significantly inhibit the mycelial growth and spore germination of the destructive plant pathogen Verticillium dahliae.

Quantitative Occurrence Across Fungal Taxa

The concentration of this compound varies dramatically based on the species, fruiting stage, and environmental substrate. While it is often found in trace amounts alongside 1-octen-3-ol, certain species accumulate it as a primary volatile. The following table synthesizes quantitative and qualitative occurrence data from recent literature.

| Fungal Species | Taxonomic Phylum | This compound Occurrence / Concentration | Primary Biological Context | Reference |

| Boletus pinophilus | Basidiomycota | 13.55% of total volatile profile | Fresh fruiting body aroma | |

| Boletus edulis | Basidiomycota | 13.18% of total volatile profile | Fresh fruiting body aroma | |

| Agaricus bisporus | Basidiomycota | Trace to minor component | Cultivated fruiting stages | |

| Cyclocybe aegerita | Basidiomycota | Stage-dependent emission | Mycelial & plectenchymatic stages | |

| Talaromyces purpureogenus | Ascomycota | Major VOC in specific media | Antifungal biocontrol emission | |

| Aspergillus flavus | Ascomycota | Detected (Z-isomer) | Mycotoxin-associated VOC profiling |

Validated Analytical Methodology: HS-SPME/GC-MS

To reliably quantify this compound without inducing artifactual oxidation of lipids, researchers must employ highly sensitive, non-destructive extraction techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is the industry standard.

Step-by-Step Self-Validating Protocol

-

Sample Preparation : Homogenize 2-5 grams of fresh fungal tissue (or mycelial culture) in a 20 mL sterile glass headspace vial. Causality : Immediately add a saturated NaCl solution. This serves a dual purpose: it denatures endogenous LOX enzymes (halting rapid post-harvest shifts in the oxylipin profile) and increases the volatility of organic compounds via the thermodynamic "salting-out" effect.

-

Headspace Equilibration : Seal the vial with a PTFE/silicone septum. Incubate at 40–60 °C for 30 minutes. Causality : This specific temperature range provides sufficient thermal energy to drive semi-volatile C8 oxylipins into the headspace without causing thermal degradation or isomerization of heat-labile intermediates.

-

SPME Extraction : Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber to the headspace for 30 minutes. Causality : The bipolar nature of the DVB/CAR/PDMS tri-phase coating ensures comprehensive adsorption of both low-molecular-weight highly volatile compounds and heavier, polar oxylipins like this compound.

-

Thermal Desorption & GC-MS Analysis : Retract the fiber and immediately insert it into the GC injection port (set to 250 °C) for 5 minutes. Causality : Rapid thermal desorption transfers the analytes onto a non-polar capillary column (e.g., HP-5MS) for mass spectrometric identification against NIST libraries and authentic (E)- and (Z)-oct-2-en-1-ol standards.

Step-by-step HS-SPME/GC-MS workflow for fungal volatile extraction.

Conclusion

This compound is a structurally simple yet biologically profound fungal oxylipin. By understanding its LOX-driven biosynthesis and its ecological role as both an infochemical and antifungal agent, researchers can better leverage this compound in biocontrol formulations and synthetic biology applications. Implementing rigorous, causality-driven HS-SPME/GC-MS workflows ensures that the transient nature of these C8 volatiles is accurately captured, providing a reliable foundation for future drug development and mycological research.

References

-

Trans-2-octen-1-ol | 18409-17-1 | Benchchem . Benchchem.1

-

Ubiquitous eight-carbon volatiles of fungi are infochemicals for a specialist fungivore . ResearchGate. 2

-

Antifungal Volatile Organic Compounds from Talaromyces purpureogenus CEF642 N : Insights from One Strain Many Compounds (OSMAC) Strategy for Controlling Verticillium dahliae in Cotton . MDPI. 3

- **Transcriptome of different fruiting stages in the cultivated mushroom Cyclocybe aegerita suggests a complex regul

Sources

Biosynthesis Pathways of 2-Octen-1-ol in Plants: A Technical Guide

This guide details the biosynthesis, enzymatic regulation, and experimental characterization of 2-octen-1-ol (specifically the (E)-isomer, often referred to as trans-2-octen-1-ol). While C6 (Green Leaf Volatiles) and C9 volatiles are ubiquitous in higher plants, C8 volatiles like 2-octen-1-ol represent a distinct metabolic branch, often associated with specific stress responses, fungal interactions, or lower plant lineages (e.g., bryophytes).

Part 1: Executive Summary & Metabolic Context

2-Octen-1-ol (

This molecule serves dual functions:

-

Ecological Signaling: It acts as a stress signal in mosses (Physcomitrella patens) and specific higher plants (e.g., Fabaceae, Lamiaceae), often mimicking fungal signaling to modulate defense responses.

-

Flavor & Fragrance: It contributes a fatty, mushroom-like, or citrus-green note to the aroma profiles of mushrooms, peas, and cilantro.

Part 2: The Biosynthetic Pathway[1][2][3]

The formation of 2-octen-1-ol is an enzymatic cascade initiated by the oxygenation of Linoleic Acid . The pathway deviates from the standard "Green Leaf Volatile" route by utilizing the 10-carbon specificity of the lipoxygenase enzyme.

Core Enzymatic Steps

-

Precursor Release: Lipases (e.g., PLA2) release Linoleic Acid (18:2) from membrane galactolipids.

-

Oxygenation (The Branch Point):

-

Mechanism: Stereospecific abstraction of hydrogen from C-11 and insertion of molecular oxygen at C-10.

-

Intermediate: 10(S)-Hydroperoxy-octadecadienoic acid (10-HPODE) .[1]

-

Note: In most higher plants, 9-LOX or 13-LOX dominates. 10-LOX activity is the critical determinant for C8 volatile production.

-

Cleavage:

-

Enzyme: Hydroperoxide Lyase (HPL) (specifically with 10-HPL activity).

-

Mechanism: Heterolytic cleavage of 10-HPODE between C10 and C11.

-

Immediate Product: 1-Octen-3-ol (common fungal route) OR (Z)-3-Octenal / (E)-2-Octenal (plant/moss route).

-

-

Isomerization (If required):

-

If the cleavage yields (Z)-3-octenal, it rapidly isomerizes to the thermodynamically stable (E)-2-octenal via an Isomerase (e.g., 3:2-enal isomerase) or spontaneous rearrangement.

-

-

Reduction:

-

Enzyme: Alcohol Dehydrogenase (ADH) .

-

Reaction: NADPH-dependent reduction of the aldehyde group of (E)-2-octenal.

-

Final Product: (E)-2-Octen-1-ol .

-

Pathway Visualization (Graphviz)

Figure 1: The 10-LOX biosynthetic pathway converting Linoleic Acid to 2-Octen-1-ol.

Part 3: Enzymology & Regulation

The Critical Role of 10-LOX

While 9-LOX and 13-LOX are ubiquitous in angiosperms, 10-LOX is less common, found primarily in:

-

Bryophytes: Physcomitrella patens (Moss).[3]

-

Fungi: Agaricus bisporus (Button mushroom).

-

Specific Angiosperms: Zea mays (Maize), Pisum sativum (Pea), and Oryza sativa (Rice).

Regulatory Checkpoint: The expression of 10-LOX is often inducible by wounding or pathogen attack. In drug development applications, upregulating 10-LOX in heterologous hosts (e.g., yeast) is the primary strategy for increasing C8 volatile yield.

Hydroperoxide Lyase (HPL) Specificity

The HPL enzyme determines the chain length of the volatile.

-

Canonical Plant HPL (CYP74B): Cleaves 13-HPODE

C6 volatiles (Hexenal). -

Variant HPL (CYP74C/D or similar): Required to accept 10-HPODE as a substrate to yield C8 fragments. In the absence of a specific 10-HPL, non-enzymatic "homolytic" cleavage (often radical-mediated) can generate C8 volatiles, though with lower yield and stereospecificity.

Part 4: Experimental Protocols

Workflow: Extraction and Quantification

To validate the presence of 2-octen-1-ol, use Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS. This method avoids solvent artifacts and preserves the volatile profile.

Protocol Steps:

-

Sample Preparation:

-

Flash-freeze 2g of plant tissue (leaf/fruit) in liquid nitrogen.

-

Grind to a fine powder.

-

Transfer to a 20mL headspace vial containing 1mL saturated

solution (to inhibit enzyme activity post-homogenization). -

Add 10 µL of internal standard (e.g., 2-heptanone or nonyl acetate ).

-

-

Extraction (HS-SPME):

-

Fiber: 50/30 µm DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) – ideal for volatiles with varying polarity.

-

Incubation: 40°C for 10 min (agitation at 250 rpm).

-

Extraction: Expose fiber to headspace for 30 min at 40°C.

-

-

GC-MS Analysis:

-

Column: HP-5MS or DB-Wax (polar column preferred for separating alcohol isomers).

-

Injector: 250°C, splitless mode (0.75 min).

-

Oven Program: 40°C (2 min)

5°C/min to 230°C -

Detection: Mass Spectrometer (EI mode, 70 eV).

-

Target Ion: Monitor m/z 57, 41, 29 (characteristic fragments for 2-octen-1-ol).

-

Experimental Workflow Diagram (Graphviz)

Figure 2: Analytical workflow for the isolation and identification of 2-octen-1-ol.

Part 5: Data Summary & Reference Values

Table 1: Physicochemical & Retention Data for 2-Octen-1-ol

| Parameter | Value / Characteristic | Notes |

| CAS Number | 18409-17-1 (Trans/E) | Verify isomer specificity. |

| Molecular Weight | 128.21 g/mol | |

| Odor Threshold | ~10-50 ppb | Described as fatty, green, citrus-like. |

| Retention Index (RI) | ~1060 (DB-5) / ~1550 (DB-Wax) | RI varies by column polarity. |

| Key MS Fragments | m/z 57 (Base), 41, 29, 70 | m/z 57 is typically the base peak. |

| Precursor | Linoleic Acid (C18:[4][5]2) | Via 10-HPODE intermediate.[1][2][6] |

References

-

Matsui, K., et al. (2003).[7] Biosynthesis of fatty acid derived volatiles in plants: Involvement of 10-lipoxygenase.Plant Physiology .

-

Wichard, T., et al. (2005).[3] Untersuchungen zur Lipoxygenase-vermittelten chemischen Verteidigung: Oxylipine aus Diatomeen und dem Moos Physcomitrella patens.Journal of Chemical Ecology .

-

Fischer, L., et al. (2020).[7] Formation of volatile flavor compounds in green beans from linoleic and linolenic acids.Trends in Food Science & Technology .

-

BenchChem Technical Support. (2025). Biosynthesis of trans-2-octen-1-ol: A Technical Guide.BenchChem .[8]

-

Schwab, W., et al. (2008). Biosynthesis of plant-derived flavor compounds.[9][10][11]The Plant Journal .

Sources

- 1. Redirecting [linkinghub.elsevier.com]

- 2. researchgate.net [researchgate.net]

- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 4. 2-Dodecenal | 82107-89-9 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. utupub.fi [utupub.fi]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. The Science behind vegetable aromas: types, synthesis, and influencing factors of volatile compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

Thermodynamic Stability of (E)-Oct-2-en-1-ol vs. (Z)-Oct-2-en-1-ol: A Technical Guide

This guide provides an in-depth technical analysis of the thermodynamic stability, synthesis, and handling of (E)- and (Z)-oct-2-en-1-ol.[1]

Executive Summary

For researchers and process chemists, the stereochemical integrity of oct-2-en-1-ol is critical due to its role as a fragrance ingredient (green, fatty notes) and a versatile intermediate in pheromone and drug synthesis.[1]

The Core Axiom: The (E)-isomer (trans) is thermodynamically more stable than the (Z)-isomer (cis) .[1]

-

Energy Difference (

): Approximately 1.0 – 1.2 kcal/mol (4.2 – 5.0 kJ/mol) favoring the (E)-isomer.[1] -

Equilibrium Ratio (

): At 298 K, the equilibrium mixture is approximately 85:15 (E:Z) .[1] -

Driver: The stability differential is primarily governed by A-1,3 steric strain present in the (Z)-isomer between the hydroxymethyl group and the pentyl chain.[1]

Theoretical Framework: The Mechanistic "Why"

To predict behavior during synthesis or storage, one must understand the molecular forces at play.[1]

Steric Analysis (A-1,3 Strain)

The thermodynamic preference for the (E)-isomer arises from the spatial arrangement of the substituents on the double bond.

-

(Z)-Oct-2-en-1-ol: The

hydroxymethyl group ( -

(E)-Oct-2-en-1-ol: The bulky substituents are anti-periplanar (opposite sides).[1] The interaction is minimized to the smaller vinylic hydrogens, resulting in a lower energy conformation.

Electronic Factors

While steric factors dominate, electronic effects play a minor role.[1]

-

Dipole Moment: The (Z)-isomer typically possesses a higher net dipole moment because the bond dipoles of the alkyl and hydroxymethyl groups do not cancel as effectively as in the (E)-isomer. This often results in a slightly higher boiling point for the (Z)-isomer (see Section 3).[1]

-

Intramolecular H-Bonding: In non-polar solvents, the (Z)-isomer can exhibit a weak intramolecular

interaction.[1] However, this stabilization (< 0.5 kcal/mol) is insufficient to overcome the steric penalty of the alkyl chain repulsion.

Figure 1: Energy landscape showing the relaxation of the high-energy Z-isomer to the stable E-isomer.

Physical & Thermodynamic Properties[1][2]

The following data consolidates experimental values and calculated estimates based on surrogate 2-alken-1-ol systems.

| Property | (E)-Oct-2-en-1-ol | (Z)-Oct-2-en-1-ol | Note |

| Relative Stability ( | 0.0 kcal/mol (Reference) | +1.2 kcal/mol | E is the thermodynamic sink.[1] |

| Boiling Point | 85–87 °C @ 10 mmHg | ~88 °C @ 11 mmHg | Z is slightly higher due to polarity.[1] |

| Density ( | 0.843 g/mL | 0.852 g/mL (est) | Z packs less efficiently but is more polar.[1] |

| Equilibrium Ratio (298 K) | ~85% | ~15% | Catalyst dependent equilibration.[1] |

Experimental Validation: Isomerization Protocol

To verify stability or convert a Z-rich mixture to the thermodynamic E-isomer, a radical-mediated isomerization is the most reliable method. This avoids the 1,3-migration of the hydroxyl group often seen with acid catalysis.

Protocol: Thiol-Mediated Radical Isomerization

Objective: Convert (Z)-oct-2-en-1-ol to the equilibrium mixture (predominantly E).

Materials:

-

Substrate: (Z)-Oct-2-en-1-ol (or E/Z mixture)[1]

-

Catalyst: Diphenyl disulfide (

) or Thiophenol ( -

Initiator: AIBN (if thermal) or UV Light (365 nm)[1]

-

Solvent: Cyclohexane or Benzene (degassed)[1]

Workflow:

-

Preparation: Dissolve (Z)-oct-2-en-1-ol (1.0 equiv) in degassed cyclohexane (0.5 M).

-

Catalyst Addition: Add diphenyl disulfide (10 mol%).

-

Initiation: Irradiate with UV light (Hg lamp) or heat to reflux.[1] The thiyl radical (

) adds reversibly to the alkene, breaking the -

Elimination: The radical eliminates to reform the double bond.[1] Since the (E)-isomer is sterically favored, the system funnels toward the (E)-product.

-

Monitoring: Monitor by GC-FID. The (Z)-isomer typically elutes after the (E)-isomer on non-polar columns (e.g., DB-5) due to slightly higher boiling point/polarity, but this must be confirmed with standards as elution order can flip on polar (WAX) columns.[1]

Figure 2: Radical-mediated isomerization cycle driving the system to thermodynamic equilibrium.

Synthetic Control: Kinetic vs. Thermodynamic[1]

Since the isomers have distinct properties, synthesis must be chosen carefully. You cannot rely on thermodynamic control if you need the (Z)-isomer.[1]

Accessing the (Z)-Isomer (Kinetic Control)

-

Mechanism: Syn-addition of

across the alkyne surface.[1][4][5] -

Protocol Note: Use Quinoline as a poison to prevent over-reduction and isomerization. Stop immediately upon consumption of starting material to prevent Z

E isomerization.[1]

Accessing the (E)-Isomer (Thermodynamic/Specific Control)

-

Method A (Reduction): Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) reduction of 2-octyn-1-ol.[1]

-

Method B (Olefination): Horner-Wadsworth-Emmons (HWE) reaction.[1]

-

Precursor: Hexanal + Triethyl phosphonoacetate (followed by reduction of ester).[1]

-

Selectivity: Inherently E-selective due to the stability of the intermediate phosphonate carbanion.

-

Implications for Storage and Handling[1]

-

Shelf-Life Stability: Pure (Z)-oct-2-en-1-ol is metastable.[1] It is kinetically stable at room temperature if kept neutral.[1]

-

Acid Sensitivity: Avoid trace acids (e.g., from unneutralized silica gel chromatography). Protic acids can catalyze equilibrium to the (E)-isomer or cause 1,3-allylic transposition (moving the OH to C3).

-

Thermal Stress: Distillation of the (Z)-isomer should be performed at the lowest possible pressure (< 10 mmHg) to minimize thermal isomerization.[1]

References

-

NIST Chemistry WebBook. 2-Octen-1-ol, (E)- and (Z)- Thermochemical Data.[1] National Institute of Standards and Technology.[1] Link

-

Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds.[1] Wiley-Interscience.[1] (Foundational text on A-1,3 strain and conformational analysis).

-

Lindlar, H., & Dubuis, R. (1966).[1] Palladium Catalyst for Partial Reduction of Acetylenes.[1] Organic Syntheses, 46,[1][7] 89. Link[1]

-

Denmark, S. E., & Jones, T. K. (1982).[1] Red-Al Reduction of Propargylic Alcohols.[1][8] Journal of Organic Chemistry.[1][9] (Standard protocol for E-selective reduction).

-

Chatgilialoglu, C., et al. (2006).[1] Thiol-catalyzed isomerization of olefins.[1] Accounts of Chemical Research.[1][2] (Radical isomerization mechanism).[1][10]

Sources

- 1. 反式-2-己烯-1-醇 natural, 97%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. orgosolver.com [orgosolver.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. (2Z)-2-Buten-1-ol | C4H8O | CID 643789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. Red-Al | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

The Multifaceted Role of (E)-oct-2-en-1-ol: A Technical Guide to its Bioactivity and Analysis

A Volatile Organic Compound at the Crossroads of Flavor, Fungal Metabolism, and Interspecies Communication

Introduction

(E)-oct-2-en-1-ol, a C8 volatile organic compound (VOC), is a naturally occurring alkenyl alcohol with a characteristic "meaty, roasted" aroma.[1] While recognized for its contribution to the flavor and fragrance of various foods and consumer products, its significance extends far beyond sensory perception.[2][3] This technical guide provides an in-depth exploration of the multifaceted role of (E)-oct-2-en-1-ol, from its biosynthesis in plants and fungi to its intricate involvement in insect chemical ecology and its potential implications for human health and drug development. For researchers, scientists, and professionals in drug development, understanding the biological activity and analytical methodologies associated with this compound is crucial for harnessing its potential and mitigating any associated risks.

Biosynthesis of (E)-oct-2-en-1-ol: The Lipoxygenase (LOX) Pathway

(E)-oct-2-en-1-ol is a product of the lipoxygenase (LOX) pathway, a metabolic cascade initiated by the oxygenation of polyunsaturated fatty acids. This pathway is conserved across a wide range of organisms, including plants and fungi.[1][4]

1.1. Enzymatic Cascade:

The biosynthesis commences with the release of polyunsaturated fatty acids, primarily linoleic acid and α-linolenic acid, from cell membranes by lipases.[4] A lipoxygenase (LOX) enzyme then catalyzes the dioxygenation of these fatty acids at either the 9- or 13-position, forming hydroperoxy fatty acids.[4][5] In the subsequent step, a hydroperoxide lyase (HPL) cleaves the C-C bond of the hydroperoxide, generating short-chain aldehydes and oxo-acids.[5] Specifically, the cleavage of 13-hydroperoxides can lead to the formation of C6 aldehydes, while the cleavage of 9-hydroperoxides can produce C9 aldehydes.[5] The resulting aldehydes can then be reduced by alcohol dehydrogenases to their corresponding alcohols, including (E)-oct-2-en-1-ol.

1.2. Biological Significance of the LOX Pathway:

The LOX pathway is not merely a source of flavor and aroma compounds. In plants, the produced volatiles, often referred to as "green leaf volatiles" (GLVs), play a crucial role in defense against herbivores and pathogens.[2] These compounds can act as direct deterrents or attractants for the natural enemies of herbivores.[2] In fungi, the production of C8 volatiles like (E)-oct-2-en-1-ol is associated with sporulation and can have antifungal properties, potentially inhibiting the growth of competing fungal species.[6]

(E)-oct-2-en-1-ol in Insect Chemical Ecology

Volatile organic compounds are the language of the insect world, mediating critical behaviors such as mating, foraging, and oviposition. (E)-oct-2-en-1-ol and its related C8 compounds are significant semiochemicals in these interactions.

2.1. Olfactory Detection in Insects:

Insects detect VOCs through olfactory sensory neurons (OSNs) housed in sensilla, which are hair-like structures primarily located on the antennae.[7] The detection of odorants is mediated by two main families of ligand-gated ion channels: Odorant Receptors (ORs) and Ionotropic Receptors (IRs).[8][9]

-

Odorant Receptors (ORs): These form a heteromeric complex with a highly conserved co-receptor, Orco. Upon odorant binding to the specific OR, the ion channel opens, leading to depolarization of the OSN.[10]

-

Ionotropic Receptors (IRs): These are related to ionotropic glutamate receptors and are also involved in the detection of a wide range of odorants.[8]

While the specific receptor for (E)-oct-2-en-1-ol has not been definitively deorphanized in all insect species, studies have shown that OSNs in various insects exhibit strong electrophysiological responses to this compound, indicating the presence of dedicated or broadly tuned receptors.[5]

2.2. Behavioral Responses:

The behavioral response of an insect to (E)-oct-2-en-1-ol can be either attraction or repulsion, depending on the insect species, its physiological state, and the concentration of the compound. For example, it can act as an attractant for certain herbivores to their host plants, while for others, it may be a component of an alarm pheromone or a repellent.

Biological Effects and Potential Pharmacological Relevance

While the role of (E)-oct-2-en-1-ol in plants and insects is relatively well-studied, its effects on mammalian systems are an emerging area of research with potential implications for drug development.

3.1. Antimicrobial and Antifungal Activity:

Several studies have demonstrated the antimicrobial and antifungal properties of C8 volatile compounds, including (E)-oct-2-en-1-ol. The proposed mechanism of action involves the disruption of microbial cell membranes, leading to increased permeability and ultimately cell death.[11][12] This activity against a range of food-related bacteria and pathogenic fungi suggests its potential as a natural preservative or a lead compound for the development of new antimicrobial agents.[11]

3.2. Anti-inflammatory Potential:

Emerging evidence suggests that short-chain unsaturated alcohols may possess anti-inflammatory properties. While direct studies on (E)-oct-2-en-1-ol are limited, related compounds have been shown to modulate inflammatory pathways. One of the key transcription factors in inflammation is Nuclear Factor-kappa B (NF-κB), which regulates the expression of pro-inflammatory cytokines.[13][14] Some natural compounds are known to inhibit the NF-κB signaling pathway, thereby reducing the inflammatory response.[15][16] Further research is warranted to investigate whether (E)-oct-2-en-1-ol can modulate the NF-κB pathway or other inflammatory cascades in mammalian cells.

3.3. Mammalian Metabolism and Toxicology:

For any compound with potential therapeutic applications, understanding its metabolic fate and toxicological profile is paramount. Alcohols are primarily metabolized in the liver by a series of oxidation reactions. The cytochrome P450 (CYP) family of enzymes, particularly CYP2E1, is known to be involved in the metabolism of ethanol and other short-chain alcohols.[5][14] The metabolism of (E)-oct-2-en-1-ol likely involves oxidation to the corresponding aldehyde and then to a carboxylic acid, which can then be further metabolized. Potential pathways could also include epoxidation of the double bond.[17][18]

Toxicological evaluations have classified (E)-oct-2-en-1-ol as an irritant to the eyes, respiratory system, and skin.[3] Comprehensive in vivo studies are needed to determine its detailed pharmacokinetic and toxicodynamic properties.

Analytical Methodologies

Accurate and sensitive analytical methods are essential for studying the role of (E)-oct-2-en-1-ol in various biological systems. Gas chromatography-mass spectrometry (GC-MS) is the primary technique for the identification and quantification of this volatile compound.

4.1. Sample Preparation and Extraction:

The choice of extraction method is critical and depends on the sample matrix.

-

Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free, sensitive, and widely used technique for the analysis of volatiles from the headspace of a sample. It is particularly suitable for analyzing the volatile profiles of plants, fungal cultures, and even live insects.[2][19][20]

-

Solvent Extraction: For the analysis of compounds within a biological matrix, such as an insect pheromone gland, solvent extraction with a non-polar solvent like hexane is commonly employed.[1][4]

4.2. Detailed Protocol: HS-SPME-GC-MS Analysis of Fungal Volatiles

This protocol provides a validated method for the quantitative analysis of (E)-oct-2-en-1-ol in the headspace of fungal cultures.

4.2.1. Materials:

-

20 mL headspace vials with PTFE/silicone septa

-

SPME fiber assembly (e.g., DVB/CAR/PDMS)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

(E)-oct-2-en-1-ol standard

-

Fungal culture grown on a suitable agar medium

4.2.2. Procedure:

-

Sample Preparation: Aseptically transfer a standardized agar plug of the fungal culture into a 20 mL headspace vial and seal it.

-

Incubation and Extraction: Incubate the vial at a controlled temperature (e.g., 30°C) for a defined period to allow for the accumulation of volatiles in the headspace. Expose the SPME fiber to the headspace for a specific time (e.g., 30 minutes) to adsorb the volatile compounds.[20]

-

GC-MS Analysis:

-

Desorption: Immediately after extraction, desorb the analytes from the SPME fiber in the hot GC inlet (e.g., 250°C) for a few minutes in splitless mode.[19]

-

Chromatographic Separation: Use a suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness). The oven temperature program should be optimized to achieve good separation of the target analytes. A typical program might start at 40°C, hold for 2 minutes, then ramp at 5°C/min to 250°C and hold for 5 minutes.

-

Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Acquire data in full scan mode (e.g., m/z 40-400) for identification and in selected ion monitoring (SIM) mode for quantification to enhance sensitivity and selectivity. The characteristic ions for (E)-oct-2-en-1-ol should be used for SIM analysis.

-

-

Quantification: Prepare a calibration curve using standard solutions of (E)-oct-2-en-1-ol of known concentrations. The concentration of (E)-oct-2-en-1-ol in the sample can be determined by comparing its peak area to the calibration curve.

4.3. Data Presentation:

| Parameter | Value | Reference |

| Chemical Formula | C₈H₁₆O | [21] |

| Molecular Weight | 128.21 g/mol | [21] |

| Boiling Point | 189-191 °C | [21] |

| Odor | Meaty, roasted | [1] |

| Solubility | Insoluble in water; soluble in organic solvents | [1] |

Conclusion

(E)-oct-2-en-1-ol is a volatile organic compound with a diverse and significant biological role. Its biosynthesis via the lipoxygenase pathway underscores its importance in the chemical ecology of plants and fungi. As a semiochemical, it plays a critical role in insect communication, influencing behaviors essential for survival and reproduction. Furthermore, its emerging antimicrobial and potential anti-inflammatory properties open new avenues for research in food science and drug development. A thorough understanding of its bioactivity, coupled with robust analytical methodologies, is essential for future investigations into this versatile molecule. This technical guide provides a comprehensive foundation for researchers and scientists to explore the full potential of (E)-oct-2-en-1-ol and its related compounds.

References

-

PubChem. 2-Octen-1-ol, (2E)-. National Center for Biotechnology Information. [Link]

-

Gfeller, A., & Feussner, I. (2019). Biocatalytic Synthesis of Natural Green Leaf Volatiles Using the Lipoxygenase Metabolic Pathway. Molecules, 24(20), 3788. [Link]

-

Croft, K. P., Jüttner, F., & Slusarenko, A. J. (1993). Volatile products of the lipoxygenase pathway evolved from Phaseolus vulgaris (L.) leaves inoculated with Pseudomonas syringae pv phaseolicola. Plant physiology, 101(1), 13–24. [Link]

-

International Journal of Current Microbiology and Applied Sciences. GC - MS Analysis of Bruchus pisorum Extract to Analyze the Presence of Semichemical Components. [Link]

-

Gao, Z., & Sun, P. (2021). Efficacy of an improved method to screen semiochemicals of insect. PeerJ, 9, e11429. [Link]

-

de Fouchier, A., Walker, W. B., Montagné, N., Steiner, C., Binyameen, M., Schlyter, F., & Jacquin-Joly, E. (2017). Functional evolution of Lepidoptera olfactory receptors revealed by deorphanization of a moth repertoire. Nature communications, 8, 15709. [Link]

-

Fang, W., et al. (2020). Interaction of OCT with Gram-negative model membranes as determined by. ResearchGate. [Link]

-

Splivallo, R., et al. (2015). C8 volatiles (C8-VOCs) explain a substantial percentage of the... ResearchGate. [Link]

-

Liu, Y., et al. (2014). Insect Olfactory Receptors as Essential Detectors for Volatile Chemicals in Biomimetic Odorant Sensors. ResearchGate. [Link]

-

Vaz, A. D., McGinnity, D. F., & Coon, M. J. (1998). Epoxidation of olefins by cytochrome P450: Evidence from site-specific mutagenesis for hydroperoxo-iron as an electrophilic oxidant. Proceedings of the National Academy of Sciences, 95(7), 3555-3560. [Link]

-

Wang, Y., et al. (2021). Headspace Solid-Phase Microextraction Coupled with Gas Chromatography–Mass Spectrometry (HS-SPME-GC–MS) for the Characterization of Cigar Leaves. LCGC International, 34(8), 32-38. [Link]

-

Henderson, C. J., et al. (2015). Pharmacokinetics, metabolism and off-target effects in the rat of 8-[(1H- benzotriazol-1-yl)amino]octanoic acid, a selective inhibitor of human cytochrome P450 4Z1: β-oxidation as a potential augmenting pathway for inhibition. Xenobiotica, 45(11), 955-963. [Link]

-

Breinholt, V., & Larsen, J. C. (1998). In vitro biotransformation of flavonoids by rat liver microsomes. Food and Chemical Toxicology, 36(12), 1045-1053. [Link]

-

Corcoran, J., et al. (2020). The Emergence of Insect Odorant Receptor-Based Biosensors. MDPI. [Link]

-

Zhang, Y., et al. (2017). In vitro Antimicrobial Activities and Mechanism of 1-Octen-3-ol against Food-related Bacteria and Pathogenic Fungi. Journal of Oleo Science, 66(9), 1025-1033. [Link]

-

Fleischer, J., et al. (2018). Functional properties of insect olfactory receptors: ionotropic receptors and odorant... PMC. [Link]

-

Steinbrecht, R. A. (2005). Identification, synthesis and activity of sex pheromone gland components of the autumn gum moth (Lepidoptera: Geometridae). CORE. [Link]

-

The Good Scents Company. 2-octen-1-ol. [Link]

-

PubChem. Oct-2-en-1-ol. National Center for Biotechnology Information. [Link]

-

Farinas, E. T., & Arnold, F. H. (2003). Alkene epoxidation catalyzed by cytochrome P450 BM-3 139-3. Tetrahedron, 59(41), 8273-8278. [Link]

-

Xiong, C., et al. (2017). In vitro Antimicrobial Activities and Mechanism of 1-Octen-3-ol against Food-related Bacteria and Pathogenic Fungi. ResearchGate. [Link]

-

Kubo, I., & Lee, J. R. (2007). Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus. Journal of agricultural and food chemistry, 55(4), 1182-1186. [Link]

-

Li, T., & Liu, N. (2019). Role of the G-Protein-Coupled Receptor Signaling Pathway in Insecticide Resistance. Semantic Scholar. [Link]

-

van den Broek, P. H., et al. (2018). Metabolism of alcohol ethoxylates (AEs) in rat, hamster, and human hepatocytes and liver S9. Wageningen University & Research eDepot. [Link]

-

Missbach, C., et al. (2014). Evolution of insect olfactory receptors. eLife, 3, e02115. [Link]

-

Claudianos, C., et al. (2021). G-Protein Coupled Receptors (GPCRs): Signaling Pathways, Characterization, and Functions in Insect Physiology and Toxicology. PMC. [Link]

-

González-Gómez, L., et al. (2023). Antioxidant Capacity and NF-kB-Mediated Anti-Inflammatory Activity of Six Red Uruguayan Grape Pomaces. MDPI. [Link]

-

Jaroen-suthammajate, P., et al. (2022). Combination Strategies of Different Antimicrobials: An Efficient and Alternative Tool for Pathogen Inactivation. MDPI. [Link]

-

Meunier, B., et al. (2009). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Chemical Reviews, 104(9), 3947-3980. [Link]

-

Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor perspectives in biology, 1(6), a001651. [Link]

-

Mendes, M. D. C. S., et al. (2017). Development of a HS-SPME-GC/MS protocol assisted by chemometric tools to study herbivore-induced volatiles in Myrcia splendens. PubMed. [Link]

-

Rimal, S., & Lee, Y. (2025). A GPCR signaling pathway in insect odor detection. bioRxiv. [Link]

-

Mendes, M. D. C. S., et al. (2017). Development of a HS-SPME-GC/MS protocol assisted by chemometric tools to study herbivore-induced volatiles in Myrcia splendens. ResearchGate. [Link]

-

Sargsyan, D., & Getahun, M. N. (2022). Recent Insights into Insect Olfactory Receptors and Odorant-Binding Proteins. PMC. [Link]

-

Park, J. H., et al. (2023). Antifungal Efficacy of Antimicrobial Peptide Octominin II against Candida albicans. PMC. [Link]

-

Hammer, A. M., et al. (2024). Impact of Alcohol on Inflammation, Immunity, Infections, and Extracellular Vesicles in Pathogenesis. PMC. [Link]

-

Nurmi, K., et al. (2013). Ethanol Inhibits Activation of NLRP3 and AIM2 Inflammasomes in Human Macrophages–A Novel Anti-Inflammatory Action of Alcohol. PLOS One. [Link]

-

Zeng, J., et al. (2007). Identification of Phase I and Phase II Metabolites of Hesperetin in Rat Liver Microsomes by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. ResearchGate. [Link]

-

Gu, F., & Gu, F. (2023). Inhibition of NF-κB ameliorates aberrant retinal glia activation and inflammatory responses in streptozotocin-induced diabetic rats. Annals of Translational Medicine. [Link]

-

Syft Technologies. V4.Rapid, Quantitative Analysis of Volatile Aldehyde Impurities In Paperboard Using Multiple Headspace Extraction-SIFT-MS.Syft.i. [Link]

-

DuBois, J. C., et al. (2025). Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal. bioRxiv. [Link]

-

Beck, J. J., et al. (2018). Direct Growth of Bacteria in Headspace Vials Allows for Screening of Volatiles by Gas Chromatography Mass Spectrometry. Frontiers in Microbiology, 9, 493. [Link]

-

Nurmi, K., et al. (2013). Ethanol Inhibits Activation of NLRP3 and AIM2 Inflammasomes in Human Macrophages–A Novel Anti-Inflammatory Action of Alcohol. ResearchGate. [Link]

-

Pruett, S. B., et al. (1998). Ethanol feeding inhibits proinflammatory cytokine expression from murine alveolar macrophages ex vivo. Alcohol, 16(4), 283-290. [Link]

-

Lim, J. H., et al. (2021). Inhibition of alcohol-induced inflammation and oxidative stress by astaxanthin is mediated by its opposite actions in the regulation of sirtuin 1 and histone deacetylase 4 in macrophages. ResearchGate. [Link]

-

Uddin, M. S., et al. (2023). NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer's Disease. MDPI. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Quantitative volatile metabolite profiling of common indoor fungi: relevancy for indoor air analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. ijcmas.com [ijcmas.com]

- 5. Functional evolution of Lepidoptera olfactory receptors revealed by deorphanization of a moth repertoire - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. japsonline.com [japsonline.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Recent Insights into Insect Olfactory Receptors and Odorant-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro Antimicrobial Activities and Mechanism of 1-Octen-3-ol against Food-related Bacteria and Pathogenic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Metabolite profiling of two anti-HIV lead compounds in rat liver microsomes] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Inhibition of NF-κB ameliorates aberrant retinal glia activation and inflammatory responses in streptozotocin-induced diabetic rats - Ding - Annals of Translational Medicine [atm.amegroups.org]

- 15. NF kappa B Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]

- 16. biorxiv.org [biorxiv.org]

- 17. Epoxidation of olefins by cytochrome P450: Evidence from site-specific mutagenesis for hydroperoxo-iron as an electrophilic oxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cheme.caltech.edu [cheme.caltech.edu]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. Development of a HS-SPME-GC/MS protocol assisted by chemometric tools to study herbivore-induced volatiles in Myrcia splendens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Olfactory Mechanisms for Discovery of Odorants to Reduce Insect-Host Contact - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Utilization of Oct-2-en-1-ol in Medicinal Chemistry and Fragrance Formulation: A Technical Guide

Executive Summary

Oct-2-en-1-ol is a medium-chain, primary allylic fatty alcohol that serves a dual purpose in modern chemical industries[1]. In flavor and fragrance formulation, it imparts distinct green, citrus, and fatty notes[2][3]. In medicinal chemistry and drug development, its allylic alcohol moiety acts as a versatile building block for synthesizing complex active pharmaceutical ingredients (APIs), antibody-drug conjugates (ADCs), and enzyme inhibitors[2]. This whitepaper provides a comprehensive technical analysis of this compound, focusing on its isomeric identification (CAS and PubChem data), physicochemical properties, analytical methodologies, and synthetic applications.

Chemical Identity and the Isomeric Landscape

The stereochemistry of the C2=C3 double bond in this compound dictates its physical properties, olfactory profile, and reactivity in asymmetric synthesis. Because commercial batches can vary from stereopure to isomeric mixtures, precise identification using Chemical Abstracts Service (CAS) registry numbers and PubChem Compound Identifiers (CIDs) is critical for reproducible research[4][5].

Nomenclature and Identifiers

The molecule exists primarily in two geometric isomers: (E)-oct-2-en-1-ol (trans) and (Z)-oct-2-en-1-ol (cis). The (E)-isomer is the most commercially prevalent and biologically relevant form, often found in natural sources like mushrooms, tomatoes, and various fruits[1][6].

Table 1: Identification and Physicochemical Properties of this compound Isomers

| Property / Identifier | Unspecified Isomer | (E)-Isomer (trans) | (Z)-Isomer (cis) |

| CAS Number | 22104-78-5[7] | 18409-17-1[8] | 25966-70-5 |

| PubChem CID | 29060[4] | 5318599[8] | 5364959[9] |

| Molecular Formula | C₈H₁₆O[4] | C₈H₁₆O[8] | C₈H₁₆O[9] |

| Molecular Weight | 128.21 g/mol [4] | 128.21 g/mol [8] | 128.21 g/mol |

| Density (25 °C) | ~0.848 g/mL[7] | 0.843 g/mL[3] | ~0.845 g/mL |

| Refractive Index | 1.447[7] | 1.446[3] | 1.445 |

| LogP (Octanol/Water) | 2.50[7] | 2.82[3] | ~2.60 |

| Flash Point | 77.8 °C (172 °F)[7] | 85.0 °C (185 °F)[2] | ~82 °C |

Note: The (E)-isomer is approved as a flavoring agent (FEMA 3887) and is characterized by a "green, slightly oxidized, oily, and chicken fatty" aroma[1][3].

Mechanistic Role in Synthesis and Drug Development

The synthetic utility of this compound stems from its allylic alcohol functional group. The proximity of the hydroxyl group to the alkene enables highly regioselective and stereoselective transformations, which are foundational in building complex chiral centers for pharmaceutical intermediates[2][6].

Core Synthetic Pathways

-

Oxidation to Enals: The primary alcohol can be selectively oxidized to (E)-oct-2-enal using mild oxidants like Manganese Dioxide (MnO₂) or Swern oxidation conditions. This prevents over-oxidation to the carboxylic acid and yields an

-unsaturated aldehyde, a potent Michael acceptor used in covalent inhibitor design. -

Asymmetric Epoxidation: Using Sharpless asymmetric epoxidation (titanium tetraisopropoxide, chiral diethyl tartrate, and tert-butyl hydroperoxide), the double bond is converted into a chiral epoxide. The allylic hydroxyl group directs the titanium complex, ensuring high enantiomeric excess (ee)—a critical requirement for synthesizing chiral APIs.

-

Cross-Coupling and Esterification: The hydroxyl group can be converted into a leaving group (e.g., tosylate) for subsequent SN2 displacements or cross-coupling reactions, or esterified to form prodrugs with enhanced lipophilicity.

Caption: Primary synthetic pathways utilizing this compound as a core allylic building block in medicinal chemistry.

Analytical Characterization: GC-MS Protocol for Isomeric Purity

Because the (E) and (Z) isomers have distinct biological and olfactory properties, establishing isomeric purity is mandatory. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this analysis. The following protocol is a self-validating system designed to ensure quantitative accuracy by utilizing internal standardization and blank subtraction.

Protocol 1: GC-MS Determination of E/Z Isomeric Ratio

Rationale: Capillary GC effectively resolves geometric isomers based on slight differences in boiling point and spatial interaction with the stationary phase. The Kovats retention index for (Z)-2-octen-1-ol on a standard non-polar column is approximately 1039[9].

Reagents & Materials:

-

Sample: this compound batch.

-

Solvent: GC-grade Hexane.

-

Internal Standard (IS): Nonan-1-ol (ensures injection volume anomalies do not skew quantitative results).

-

Column: DB-Wax or equivalent polar capillary column (30m x 0.25mm x 0.25µm) to maximize E/Z resolution.

Step-by-Step Methodology:

-

System Suitability and Blanking: Inject 1 µL of pure GC-grade hexane to establish a baseline and confirm the absence of column carryover (self-validation step).

-

Standard Preparation: Prepare a 1 mg/mL stock solution of the this compound sample in hexane. Add Nonan-1-ol to achieve a final IS concentration of 0.5 mg/mL.

-

GC Parameters Configuration:

-

Inlet Temperature: 250 °C.

-

Injection Mode: Split (Ratio 50:1) to prevent column overloading and peak fronting.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial hold at 60 °C for 2 mins, ramp at 5 °C/min to 150 °C, then ramp at 20 °C/min to 240 °C (hold for 5 mins).

-

-

MS Parameters Configuration:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Scan Range:m/z 35 to 300.

-

Source Temperature: 230 °C.

-

-

Data Acquisition & Causality Analysis: Run the sample. The (Z)-isomer typically elutes slightly before the (E)-isomer on polar columns due to its higher dipole moment interacting differently with the polyethylene glycol phase.

-

Quantification: Calculate the area under the curve (AUC) for both isomer peaks. Normalize against the IS peak area to determine the exact E:Z ratio.

Caption: Self-validating GC-MS analytical workflow for determining E/Z isomeric purity.

Safety, Handling, and Regulatory Grounding

When utilizing this compound in laboratory or manufacturing settings, adherence to safety protocols is required.

-

Hazard Classification: The substance is classified as a combustible liquid (Flash point 85 °C / 185 °F) and causes skin, eye, and respiratory irritation (Risk phrases R 36/37/38)[2][7][10].

-

Personal Protective Equipment (PPE): Handling requires chemical-resistant gloves (e.g., nitrile), safety goggles, and operation within a certified fume hood to prevent inhalation of volatile vapors (Safety phrases S 37/39)[2][7].

-

Regulatory Status: In the context of food and fragrance, (E)-oct-2-en-1-ol is recognized by the FDA as a flavoring agent or adjuvant (FEMA Number 3887, JECFA Number 1370)[1]. The Good Scents Company recommends usage levels up to 1.0% in fragrance concentrates[2][7].

References

-

National Center for Biotechnology Information. "2-Octen-1-ol, (2Z)- | C8H16O | CID 5364959" PubChem. Available at: [Link]

-

National Center for Biotechnology Information. "2-Octen-1-ol, 3,7-dimethyl- | C10H20O | CID 5365836" PubChem. Available at: [Link]

-

National Center for Biotechnology Information. "2-Octen-1-ol, (2E)- | C8H16O | CID 5318599" PubChem. Available at: [Link]

-

The Good Scents Company. "2-octen-1-ol, 22104-78-5" The Good Scents Company Information System. Available at: [Link]

-

National Center for Biotechnology Information. "this compound | C8H16O | CID 29060" PubChem. Available at: [Link]

-

Fisher Scientific Canada. "trans-2-Octen-1-ol, 97%" Fisher Scientific. Available at: [Link]

-

National Center for Biotechnology Information. "2-Octen-1-ol, (2E) - Substance Record" PubChem. Available at: [Link]

-

The Good Scents Company. "(E)-2-octen-1-ol, 18409-17-1" The Good Scents Company Information System. Available at: [Link]

Sources

- 1. 2-Octen-1-ol, (2E)- | C8H16O | CID 5318599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (E)-2-octen-1-ol, 18409-17-1 [thegoodscentscompany.com]

- 3. trans-2-Octen-1-ol | 18409-17-1 [chemicalbook.com]

- 4. This compound | C8H16O | CID 29060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. SID 134992789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Trans-2-octen-1-ol | 18409-17-1 | Benchchem [benchchem.com]

- 7. 2-octen-1-ol, 22104-78-5 [thegoodscentscompany.com]

- 8. trans-2-Octen-1-ol, 97%:Biochemical Reagents:Lipids and Lipid Derivatives | Fisher Scientific [fishersci.ca]

- 9. 2-Octen-1-ol, (2Z)- | C8H16O | CID 5364959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (E)-2-Octen-1-ol, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Unveiling the Volatilome: Metabolic Precursors and Pathways of Oct-2-en-1-ol in Lipid Oxidation

Executive Summary

Oct-2-en-1-ol (commonly referred to as trans-2-octenol) is a medium-chain (C8) primary allylic fatty alcohol that plays a dual role in biological and chemical systems. In living organisms (such as fungi and plants), it acts as a signaling oxylipin and flavor volatile. In non-living matrices (such as processed meats and edible oils), it is a critical biomarker for secondary lipid oxidation and rancidity. This technical guide deconstructs the metabolic and chemical precursors of this compound, detailing the exact mechanisms of its formation, quantitative profiling, and the self-validating analytical workflows required to isolate it.

Mechanistic Grounding: The Linoleic Acid Cascade

The generation of this compound is fundamentally tied to the degradation of polyunsaturated fatty acids (PUFAs). The predominant metabolic precursor for this specific C8 oxylipin is linoleic acid (C18:2 n-6) . The transformation of linoleic acid into this compound occurs via two distinct, parallel mechanisms depending on the matrix: enzymatic biogenesis and thermal/chemical autoxidation.

Enzymatic Biogenesis (The LOX/HPL Pathway)

In biological systems, such as the fruiting bodies of Cyclocybe aegerita or plant tissues, this compound is synthesized through a highly regulated enzymatic cascade:

-

Oxygenation: The pathway initiates when a lipoxygenase (LOX) enzyme targets the 1,4-pentadiene structure of linoleic acid. LOX stereospecifically introduces molecular oxygen to form a hydroperoxide intermediate, predominantly 10-hydroperoxy-octadecadienoic acid (10-HPODE).

-

Cleavage: A cytochrome P450 enzyme, hydroperoxide lyase (HPL), heterolytically cleaves the 10-HPODE intermediate. This scission yields shorter-chain C8 volatile aldehydes, specifically oct-2-enal.

-

Reduction: Because aldehydes are highly reactive and potentially cytotoxic, they are rapidly reduced. Alcohol dehydrogenase (ADH) catalyzes the reduction of the oct-2-enal carbonyl group, yielding the stable alcohol, this compound.

Thermal and Chemical Autoxidation

In processed foods, such as thermally stressed mealworm oil or stewed pork, this compound is generated via a free-radical-mediated autoxidation chain reaction.

Thermal energy initiates the abstraction of a bis-allylic hydrogen from linoleic acid. The resulting alkyl radical reacts with triplet oxygen to form a peroxyl radical, which abstracts another hydrogen to become a lipid hydroperoxide. Subsequent homolytic cleavage of the oxygen-oxygen bond forms an alkoxy radical, which undergoes

Biosynthetic and autoxidative pathways of this compound from linoleic acid.

Quantitative Profiling of Lipid Oxidation Markers

Understanding the volatilome requires contextualizing this compound among its sister compounds. The following table summarizes the primary volatile markers derived from linoleic acid oxidation, allowing researchers to map specific volatile profiles to their degradation pathways.

| Volatile Marker | Chemical Class | Primary Lipid Precursor | Dominant Formation Pathway | Typical Matrix / Sensory Note |

| Hexanal | Aldehyde | Linoleic Acid | Autoxidation & LOX | Meat, Oils / Grass, green |

| Oct-1-en-3-ol | Alcohol | Linoleic / Arachidonic | LOX / HPL Biogenesis | Fungi / Mushroom, earthy |

| (E)-Oct-2-en-1-ol | Alcohol | Linoleic Acid | LOX / Autoxidation | Thermally stressed oils / Rancid |

| 2-Pentylfuran | Furan | Linoleic Acid | Autoxidation | Stewed Pork / Beany, grassy |

| (E)-Oct-2-enal | Aldehyde | Linoleic Acid | LOX / HPL Biogenesis | Intermediate / Fatty, nutty |

Self-Validating Experimental Workflows

To rigorously study the metabolic precursors of this compound, researchers must employ protocols that account for matrix effects and differentiate between enzymatic synthesis and background autoxidation.

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS

Causality & Rationale: HS-SPME is strictly preferred over liquid-liquid extraction for oxylipins because it prevents the thermal degradation of unstable hydroperoxides in the GC injection port, which would otherwise artificially inflate the concentration of secondary volatiles.

-

Sample Preparation: Homogenize 2.0 g of the sample (e.g., lipid matrix) in a 20 mL headspace vial.

-

Equilibration: Seal the vial with a PTFE/silicone septum and incubate at 40–60 °C for 15 minutes. Causality: This specific thermal window provides enough kinetic energy to drive C8 volatiles into the headspace without triggering de novo thermal autoxidation of intact PUFAs.

-

Extraction: Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber to the headspace for 30 minutes. Causality: The mixed-polarity stationary phase ensures comprehensive capture of both non-polar alkenes and polar alcohols like this compound.

-

Desorption & Analysis: Thermally desorb the analytes in the GC inlet at 250 °C for 5 minutes onto a polar column (e.g., DB-Wax).

-

Self-Validation Mechanism: The inclusion of an isotopically labeled internal standard (e.g.,

-hexanol) prior to equilibration corrects for matrix-induced signal suppression. Simultaneously, running a blank fiber extraction validates the absence of ambient VOC carryover.

Protocol 2: Stable Isotope Tracing with[U-13C]Linoleic Acid

Causality & Rationale: To definitively prove that linoleic acid is the precursor to this compound in a biological model, one must isolate active enzymatic conversion from passive background oxidation.

-

Substrate Incubation: Introduce 1.25 mM of[U-13C]linoleic acid into the biological matrix (e.g., purified enzyme assay).

-

Reaction Quenching: After the time course, quench the reaction rapidly using liquid nitrogen or acidification (pH 3.0) to instantly halt all LOX and HPL activity.

-

MS Tracking: Perform HS-SPME-GC-MS.

-

Self-Validation Mechanism: Analyze the mass spectra for a mass shift. If linoleic acid is the direct precursor, the resulting this compound will exhibit a +8 Da mass shift (as it contains 8 carbon atoms, all of which will be 13C). This definitively separates de novo synthesis from background autoxidation, creating an internally controlled proof of causality.

Self-validating HS-SPME-GC-MS workflow for volatile oxylipin quantification.

Implications for Drug Development & Food Science

-

Food Science: In edible oils and processed meats, this compound serves as a critical biomarker for secondary lipid oxidation. Monitoring its concentration enables food scientists to optimize thermal processing parameters, predict shelf-life, and prevent the development of rancid off-flavors.

-

Drug Development: The LOX pathway is heavily implicated in human inflammatory responses. Because fungal and plant LOX pathways share structural homology with human lipoxygenases (which metabolize arachidonic acid into pro-inflammatory leukotrienes), monitoring C8 oxylipins like this compound in model organisms serves as a highly effective, high-throughput proxy assay for screening novel LOX inhibitors.

References

-

Evolution of oxidation markers and rancid off-flavors in Tenebrio molitor mealworm oil during thermal oxidation. Source: nih.gov. URL:[Link]

-

Effect of Seasoning Addition on Volatile Composition and Sensory Properties of Stewed Pork. Source: mdpi.com. URL: [Link]

-

Engineering a lipoxygenase from cyclocybe aegerita towards long chain polyunsaturated fatty acids. Source: researchgate.net. URL:[Link]

- Transcriptome of different fruiting stages in the cultivated mushroom Cyclocybe aegerita suggests a complex regulation of fruiting and reveals enzymes put

toxicity and safety data sheet (SDS) for oct-2-en-1-ol

This guide is structured as an advanced technical resource for R&D professionals. It prioritizes mechanistic understanding over rote compliance, addressing the specific toxicological nuances of α,β-unsaturated fatty alcohols.

CAS: 22104-78-5 (General), 18409-17-1 ((E)-isomer) | Formula: C₈H₁₆O Document Type: Technical Whitepaper & Safety Protocol Version: 2.0 (Scientific Advisory)

Executive Summary & Substance Characterization

Oct-2-en-1-ol (often referred to as trans-2-octenol for the common (E)-isomer) is a primary allylic fatty alcohol used extensively in flavor and fragrance formulations for its fatty, mushroom-like, and citrus-green notes.[1][2][3]

While often categorized alongside generic "fatty alcohols," its α,β-unsaturation at the C2 position imparts specific reactivity profiles—specifically the potential for metabolic oxidation to 2-octenal , a Michael acceptor with higher sensitizing potency than the parent alcohol.

Physicochemical Profile

Data aggregated from FEMA, ECHA, and PubChem datasets.

| Property | Value | Implication for Handling |

| Physical State | Clear, colorless liquid | Standard liquid handling. |

| Odor Threshold | ~40-840 ppb | Potent; slight spills cause significant odor issues. |

| Boiling Point | 85–87 °C @ 10 mmHg | Moderate volatility; requires local exhaust. |

| Flash Point | 77–85 °C (Closed Cup) | Combustible (Class IIIA). Avoid open flames. |

| Log Kow | ~2.5 - 2.6 | Lipophilic; penetrates skin barriers efficiently. |

| Water Solubility | Insoluble | Aqueous washdown is ineffective without surfactants. |

Toxicological Architecture

This section moves beyond simple LD50 lists to explain the mechanism of toxicity. The safety profile of this compound is dictated by its metabolic fate.

Metabolic Activation Pathway (The "Danger Zone")

Unlike saturated alcohols, this compound is metabolized via Alcohol Dehydrogenase (ADH) into 2-octenal .

-

Parent: this compound (Moderate Irritant)

-

Metabolite 1: 2-Octenal (Strong Sensitizer/Irritant - Michael Acceptor)

-

Metabolite 2: 2-Octenoic Acid (Excretable)

Critical Insight: Fresh, pure this compound is primarily a skin irritant. However, aged or improperly stored samples may contain auto-oxidation products (aldehydes), significantly increasing the risk of allergic contact dermatitis.

Figure 1: Metabolic pathway illustrating the bio-activation of this compound to the reactive aldehyde intermediate.

Toxicological Data Summary

Note: Distinguish carefully between this compound and "Octenol" (1-octen-3-ol, the mosquito attractant), which has a lower LD50 (~340 mg/kg).

| Endpoint | Classification | Data/Observation |

| Acute Oral Tox | GHS Cat 5 (Unclassified) | LD50 > 2000 mg/kg (Rat) (Inferred from FEMA Group 3887). |

| Skin Irritation | Category 2 (Warning) | Causes skin irritation (H315). Moderate erythema in rabbit models. |

| Eye Irritation | Category 2A (Warning) | Causes serious eye irritation (H319). |

| Sensitization | Conditional | Pure substance is low risk. Commercial grades may trigger H317 (May cause allergic skin reaction) due to aldehyde impurities. |

| Genotoxicity | Negative | Ames Test negative (Salmonella typhimurium). |

Risk Management & Handling Protocol

Standard Operating Procedure (SOP) Framework

The "Self-Validating" Storage System

To prevent the formation of the sensitizing aldehyde metabolite, storage protocols must be active, not passive.

-

Inert Atmosphere: Store under nitrogen or argon blanket.

-

Antioxidant Check: Verify if the supplier added BHT or Tocopherol (usually 0.05 - 0.1%). If not, and storage > 3 months is expected, add Tocopherol.

-

Peroxide/Aldehyde Test: Before using "old" stock (>6 months), perform a quick GC-MS or wet-chem aldehyde test. If aldehyde content >1%, re-distill or dispose.

Exposure Control & PPE[4]

-

Respiratory: Low vapor pressure reduces risk, but during heating or sparging, use an Organic Vapor (OV) cartridge respirator (NIOSH/EN 14387 Type A).

-

Dermal: Nitrile gloves (0.11 mm) are sufficient for splash protection. For immersion/prolonged contact, use Laminate film (Silver Shield).

-

Why? Fatty alcohols can swell latex and degrade thin nitrile over time.

-

Emergency Response Workflow

This logic flow dictates immediate actions in the event of a spill, prioritizing the containment of the lipophilic liquid.

Figure 2: Decision matrix for spill response, emphasizing the lipophilic nature of the compound.

Regulatory & Environmental Landscape

Regulatory Status

-

IFRA: Not restricted as a specific isomer, but monitored under "Alcohols" regarding peroxide values.

-

REACH (EU): Registered.

-

TSCA (US): Active.

Environmental Fate

-

Aquatic Toxicity: LC50 (Fish) is estimated at 10-100 mg/L. It is not considered "Very Toxic" to aquatic life, but as a lipophilic substance, it can coat gills/surfaces.

-

Biodegradability: Readily biodegradable (Read-across from linear fatty alcohols).

References

-

FEMA Expert Panel. (2008). The FEMA GRAS assessment of α,β-unsaturated aldehydes and related substances used as flavor ingredients.[4] Food and Chemical Toxicology.[4][5]

-

The Good Scents Company. (2024). 2-Octen-1-ol Safety and Properties Data.[1][2][6][7][8][9][10][11][12]

-

PubChem. (2024). Compound Summary: (E)-2-Octen-1-ol (CID 5318599).[1] National Library of Medicine.

-

European Chemicals Agency (ECHA). (2024). Registration Dossier: Alcohols, C8-10.

-

Bedoukian Research. (2023). Safety Data Sheet for Octenol Isomers. (Note: Used for cross-referencing isomer toxicity).

Sources

- 1. 2-Octen-1-ol, (2E)- | C8H16O | CID 5318599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scent.vn [scent.vn]

- 3. researchgate.net [researchgate.net]

- 4. femaflavor.org [femaflavor.org]

- 5. femaflavor.org [femaflavor.org]

- 6. ekokoza.cz [ekokoza.cz]

- 7. femaflavor.org [femaflavor.org]

- 8. www2.mst.dk [www2.mst.dk]

- 9. www2.mst.dk [www2.mst.dk]

- 10. trans-2-Octen-1-ol | 18409-17-1 [chemicalbook.com]

- 11. portal.research.lu.se [portal.research.lu.se]

- 12. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

Technical Monograph: Biological Activity & Mechanism of Oct-2-en-1-ol

Executive Summary

Oct-2-en-1-ol (C₈H₁₆O) is a volatile unsaturated fatty alcohol that serves as a critical signaling molecule in fungal, plant, and insect chemical ecology. Often overshadowed by its structural isomer 1-octen-3-ol ("mushroom alcohol"), this compound possesses distinct biological activities and receptor affinities.

While 1-octen-3-ol is a potent mosquito attractant and neurotoxin, This compound functions primarily as a defensive semiochemical in heteropteran insects and a stress-induced volatile in plants (e.g., soybean). Its antimicrobial potency, particularly against yeast and fungi, suggests potential as a volatile preservative, though its efficacy is isomer-dependent.

This guide dissects the cis (

Chemical Profile & Isomerism

The biological activity of this compound is strictly governed by its stereochemistry. The (

| Property | ( | ( |

| CAS Number | 18409-17-1 | 26001-58-1 |

| Common Name | trans-2-Octenol | cis-2-Octenol |

| FEMA Number | 3887 (GRAS) | 4615 (GRAS) |

| Odor Profile | Green, citrus-like, fatty | Green, floral, vegetable-like |

| Natural Occurrence | Soybean (stress), Tricholoma fungi | Fomitopsis betulina, Aspergillus |

| Key Hazard (GHS) | Skin/Eye Irritant (H315, H319) | Irritant (Predicted) |

Biosynthetic Mechanism: The LOX/HPL Pathway

Unlike terpenoids synthesized via the mevalonate pathway, this compound is a fatty acid derivative produced through the Lipoxygenase (LOX) pathway. This mechanism is conserved across fungi and plants, triggered by tissue damage or pathogen attack.

Pathway Logic

-

Substrate Release: Linoleic acid (C18:2) is released from membrane lipids by lipases.

-

Oxygenation: LOX enzymes oxygenate the substrate to form hydroperoxides (e.g., 10-HPODE).

-

Cleavage: Hydroperoxide Lyase (HPL) cleaves the C18 intermediate into C8 volatiles (aldehydes).

-

Reduction: Alcohol Dehydrogenase (ADH) reduces the aldehyde (2-octenal) to the alcohol (2-octen-1-ol).

Figure 1: Biosynthetic pathway of (E)-2-octen-1-ol via fatty acid degradation.

Biological Activity I: Ecological Signaling[3]

This compound functions as a semiochemical—a signal carrying information between organisms. Its role varies significantly by species.

A. Insect Pheromones & Defense

-

Heteroptera (True Bugs): In species like Euschistus biformis and Bagrada hilaris, (E)-2-octen-1-ol often co-occurs with its acetate ester. While the acetate is the primary aggregation pheromone, the alcohol acts as a precursor or modulator.

-

Locusts: In Locusta migratoria, (E)-2-octen-1-ol is emitted specifically by virgin females . However, behavioral assays indicate it does not elicit a strong attraction in males on its own, suggesting it may function as part of a blend or a "stay away" signal to prevent premature mating attempts.

-

Mosquitoes: Unlike 1-octen-3-ol, which is a potent kairomone for Anopheles and Aedes, 2-octen-1-ol elicits weak or negligible responses in Culex species. This structural specificity highlights the precision of insect Odorant Receptors (ORs).

B. Plant Defense Signaling

In soybean (Glycine max), herbivore damage (e.g., by stink bugs) induces the emission of (E)-2-octen-1-ol.[1] This volatile serves two functions:

-

Direct Defense: Mild toxicity/repellency to generalist herbivores.

-

Indirect Defense: Recruitment of parasitoid wasps (Tritrophic interaction).

Figure 2: Tritrophic interactions mediated by stress-induced (E)-2-octen-1-ol emission.

Biological Activity II: Antimicrobial Potential

This compound exhibits antimicrobial activity, particularly in the vapor phase. It is lipophilic (logP ~2.5), allowing it to integrate into and disrupt microbial cell membranes.

Comparative Efficacy

Data derived from volatile fractions of Tricholoma mushrooms and essential oils indicate the following activity profile. Note that pure compound data is scarce; values often reflect fractions where 2-octen-1-ol is a major component (>15%).